![molecular formula C42H47O11P3-2 B14258810 [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite CAS No. 185304-40-9](/img/structure/B14258810.png)
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite is a complex organophosphorus compound with the molecular formula C42H47O11P3 and a molecular weight of 820.737 g/mol . This compound is known for its unique structure, which includes multiple phosphite groups and phenyl rings, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
The synthesis of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylphosphonic dichloride with 3-(3-diphenoxyphosphanyloxypropoxy)propyl alcohol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and phenols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as an additive in polymers to enhance their thermal stability and flame retardancy.
Wirkmechanismus
The mechanism of action of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The phosphite groups can also participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite include other organophosphorus compounds such as triphenyl phosphite and tris(2,4-di-tert-butylphenyl) phosphite. Compared to these compounds, this compound has a more complex structure, which can provide unique properties such as enhanced stability and reactivity .
Eigenschaften
CAS-Nummer |
185304-40-9 |
|---|---|
Molekularformel |
C42H47O11P3-2 |
Molekulargewicht |
820.7 g/mol |
IUPAC-Name |
[2,3-bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite |
InChI |
InChI=1S/C42H47O11P3/c43-54(44)53-42-29-13-18-36(19-14-30-45-32-16-34-47-55(49-37-20-5-1-6-21-37)50-38-22-7-2-8-23-38)41(42)28-15-31-46-33-17-35-48-56(51-39-24-9-3-10-25-39)52-40-26-11-4-12-27-40/h1-13,18,20-27,29H,14-17,19,28,30-35H2/q-2 |
InChI-Schlüssel |
ZARBGGWSLVJHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(OCCCOCCCC2=C(C(=CC=C2)OP([O-])[O-])CCCOCCCOP(OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
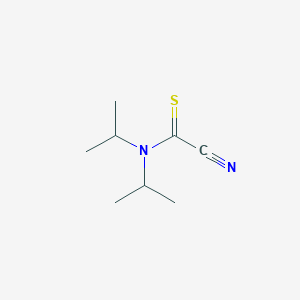

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

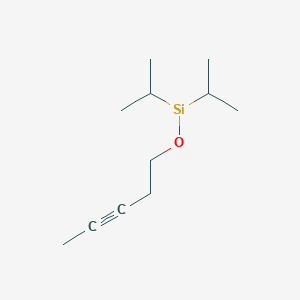
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
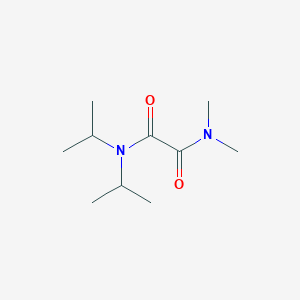

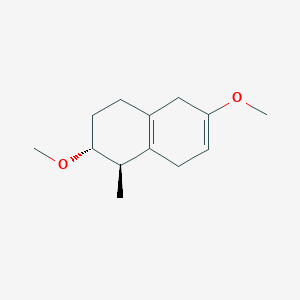
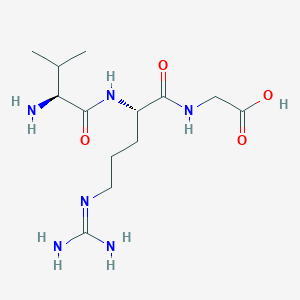

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
